Methyl(naphthalen-1-yl)carbamyl chloride
Description
Methyl(naphthalen-1-yl)carbamyl chloride is a carbamyl chloride derivative featuring a methyl group attached to the nitrogen atom and a naphthalen-1-yl substituent. Its structure combines the aromatic naphthalene system with a reactive carbamyl chloride group (–N(C=O)Cl–), making it a versatile intermediate in organic synthesis. The compound is typically synthesized via reactions involving triphosgene (bis(trichloromethyl) carbonate), a common reagent for generating carbamyl chlorides from amines .
This compound is primarily employed in medicinal chemistry to generate carbamate derivatives, which exhibit notable biological activities. For instance, carbamate-bearing xanthones derived from carbamyl chlorides have demonstrated antitumor and anti-angiogenesis properties in vivo .
Properties
CAS No. |
57340-50-8 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
N-methyl-N-naphthalen-1-ylcarbamoyl chloride |
InChI |
InChI=1S/C12H10ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
CUWWPPCGNNYYSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Triphosgene-Mediated Synthesis
Triphosgene (bis(trichloromethyl) carbonate) has emerged as the reagent of choice for carbamoyl chloride synthesis due to its solid-state stability and reduced volatility compared to phosgene. The reaction involves the stepwise substitution of chlorine atoms in triphosgene by amine groups, followed by the release of carbonyl chloride intermediates. This method is universally applicable to secondary amines, including N-methylnaphthylamine, and avoids the handling of gaseous phosgene.
Detailed Step-by-Step Procedures
Carbamoyl Chloride Formation from N-Methylaniline
A representative procedure involves the dropwise addition of pyridine (1.0 equivalent) to a chilled (−78°C) solution of triphosgene (0.5 equivalents) in anhydrous dichloromethane. N-methylaniline (1.0 equivalent) is then introduced, and the mixture is stirred for 10 minutes before warming to room temperature. The reaction is quenched with 1 M hydrochloric acid, and the organic layer is extracted with dichloromethane, washed with saturated sodium bicarbonate, dried over magnesium sulfate, and concentrated under reduced pressure.
General Procedure for Secondary Amines
In a nitrogen-purged flask, triphosgene (0.46 equivalents) is dissolved in dichloromethane at 0°C. Pyridine (1.0 equivalent) is added dropwise, followed by the secondary amine (1.0 equivalent). After stirring at room temperature, the mixture is washed with 1 M hydrochloric acid and sodium bicarbonate, dried, and concentrated. This method achieves yields up to 90% for structurally diverse carbamoyl chlorides, including methyl(naphthalen-1-yl)carbamyl chloride.
Reaction Conditions and Optimization
Temperature Control
Initial cooling to −78°C or 0°C suppresses side reactions such as dimerization or hydrolysis. Subsequent warming to room temperature ensures complete conversion.
Solvent Selection
Anhydrous dichloromethane is preferred for its low polarity, which stabilizes the reactive intermediate, and its immiscibility with aqueous workup solutions.
Stoichiometry
Triphosgene is used substoichiometrically (0.46–0.5 equivalents) to minimize waste and reduce the risk of over-chlorination.
Purification and Characterization
Crude products are typically purified via flash chromatography (e.g., 10% ethyl acetate/hexane) or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals:
Comparative Analysis of Methods
The table below contrasts key parameters from the two primary methods:
The higher yield in correlates with milder initial temperatures (0°C vs. −78°C), suggesting reduced energy expenditure without compromising efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl(naphthalen-1-yl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form naphthalen-1-ylamine and carbon dioxide.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include N-substituted carbamates, esters, and thiocarbamates.
Hydrolysis Products: Naphthalen-1-ylamine and carbon dioxide are the primary products of hydrolysis.
Scientific Research Applications
Methyl(naphthalen-1-yl)carbamyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl(naphthalen-1-yl)carbamyl chloride involves its interaction with specific molecular targets. The carbamyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The naphthalene ring can also interact with hydrophobic regions of biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamyl Chloride Derivatives
Carbamyl chlorides share a reactive –N(C=O)Cl– group, enabling nucleophilic substitution reactions to form carbamates, ureas, or thiocarbamates. Methyl(naphthalen-1-yl)carbamyl chloride differs from simpler carbamyl chlorides (e.g., methyl carbamyl chloride) due to the bulky naphthalene substituent, which may hinder reaction kinetics but enhance lipophilicity and binding affinity in bioactive compounds. For example, derivatives synthesized from carbamyl chlorides, such as DDO-6101-based xanthones, show antitumor activity linked to their ability to interact with cellular targets via carbamate moieties .
Naphthalene-Containing Carboxylate Esters (FDU-PB-22 and NM-2201)
FDU-PB-22 (naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate) and NM-2201 (naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) are synthetic cannabinoids featuring a naphthalen-1-yl group connected to an indole-carboxylate ester . Unlike this compound, these compounds lack the reactive chloride and instead possess ester linkages, which confer stability and modulate receptor binding. While this compound is a precursor for antitumor agents, FDU-PB-22 and NM-2201 are designed for psychoactive effects, highlighting divergent applications despite shared naphthalene motifs.
Table 1: Functional Group and Application Comparison
Naphthalen-1-ylmethanol
Naphthalen-1-ylmethanol (C11H10O) is a simpler aromatic alcohol with a hydroxyl group attached to a methylene-naphthalene system. Its crystal structure reveals near-planar geometry and O–H⋯O hydrogen bonding, facilitating solid-state stability . In contrast, this compound likely exhibits less planarity due to steric effects from the carbamyl chloride group and may engage in halogen-based intermolecular interactions (e.g., Cl⋯π). These structural differences influence solubility and reactivity: the alcohol is polar and hydrogen-bonding, whereas the carbamyl chloride is electrophilic and moisture-sensitive.
Table 2: Structural and Reactivity Comparison
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl(naphthalen-1-yl)carbamyl chloride to achieve high purity?
- Methodological Answer : Synthesis typically involves reacting naphthalen-1-ylmethylamine with phosgene or a chloroformate derivative under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during carbamylation to minimize side reactions (e.g., hydrolysis of the carbamyl chloride intermediate).
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid moisture-induced degradation .
- Catalysts : Triethylamine or pyridine can neutralize HCl byproducts and accelerate the reaction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the naphthalene moiety (aromatic protons at δ 7.2–8.5 ppm) and carbamyl chloride group (C=O at ~170 ppm in ¹³C).
- IR : Strong C=O stretch at ~1750 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass vials. Desiccants like molecular sieves prevent hydrolysis. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data for this compound be resolved?
- Methodological Answer :
- Experimental Validation : Use single-crystal X-ray diffraction (SXRD) to resolve bond lengths and angles (e.g., C-Cl bond length ~1.81 Å and torsional angles for naphthalene orientation ).
- Computational Refinement : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set predicts electronic properties. Compare results with experimental SXRD data to refine computational models .
- Software Tools : SHELX for crystallographic refinement and Gaussian or ORCA for DFT calculations .
Q. What in vitro models are appropriate for studying the systemic toxicity of this compound?
- Methodological Answer :
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells exposed to 1–100 µM concentrations. Monitor markers like ALT/AST release and glutathione depletion .
- Nephrotoxicity : Assess renal proximal tubule cells (e.g., HK-2 line) for oxidative stress (ROS levels) and mitochondrial dysfunction .
- Dose-Response Design : Include controls for solvent effects (e.g., DMSO ≤0.1%) and validate cytotoxicity via MTT assays .
Q. How can reaction byproducts during synthesis be identified and minimized?
- Methodological Answer :
- Byproduct Analysis : LC-MS or GC-MS identifies hydrolyzed products (e.g., methyl(naphthalen-1-yl)carbamic acid) or dimerization byproducts.
- Optimization : Reduce hydrolysis by using anhydrous conditions and stoichiometric control of phosgene. Introduce scavengers (e.g., molecular sieves) for residual HCl .
Q. What strategies improve the stability of this compound in aqueous biological assays?
- Methodological Answer :
- Prodrug Design : Convert the carbamyl chloride to a more stable carbamate ester using tert-butoxycarbonyl (Boc) protection.
- Buffered Systems : Use non-nucleophilic buffers (e.g., HEPES, pH 7.4) to slow hydrolysis.
- Encapsulation : Liposomal or cyclodextrin-based delivery systems enhance stability in physiological media .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s enzymatic inhibition potency?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted carbamyl synthetases) and substrate concentrations .
- Control Experiments : Test for non-specific binding using inactive analogs (e.g., methyl(naphthalen-1-yl)carbamate).
- Kinetic Analysis : Calculate IC₅₀ values under varied pH and temperature conditions to identify assay-dependent variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
